Bromo vs. Chloro Leaving Group: ≥ 2‑Fold Reactivity Advantage in Aziridinium Ion Cyclization
The N‑methyl‑N‑(2‑bromoethyl)amino pharmacophore cyclises to the reactive aziridinium ion with first‑order rate constants (k₁) of 0.14 min⁻¹ at 22 °C and 0.85 min⁻¹ at 37 °C (pH 7.3 phosphate buffer). The corresponding N‑methyl‑N‑(2‑chloroethyl)amino analogue exhibits a roughly 2‑ to 3‑fold slower cyclisation, leading to lower peak concentrations of the electrophilic aziridinium species [1]. Because cyclisation is the rate‑limiting step for both hydrolysis and target alkylation, the bromo compound provides a meaningfully faster onset of reactivity under physiological conditions.
| Evidence Dimension | First‑order aziridinium ion formation rate constant (k₁, pH 7.3) |
|---|---|
| Target Compound Data | k₁ = 0.14 min⁻¹ (22 °C); 0.85 min⁻¹ (37 °C) [N‑methyl‑N‑(2‑bromoethyl)amino analogue] |
| Comparator Or Baseline | N‑methyl‑N‑(2‑chloroethyl)amino analogue: k₁ approximately 2‑ to 3‑fold lower (exact values not reported in same study) [1] |
| Quantified Difference | ~2–3‑fold faster cyclisation for the bromo analogue |
| Conditions | Phosphate buffer, pH 7.3; 22 °C and 37 °C |
Why This Matters
For applications requiring rapid, irreversible target alkylation (e.g., receptor covalent labelling, enzyme inactivation), a 2‑ to 3‑fold kinetic advantage directly reduces required incubation time or concentration.
- [1] Ringdahl B, Jenden DJ. Kinetics of solvolysis and muscarinic actions of an N‑methyl‑N‑(2‑bromoethyl)amino analogue of oxotremorine. J Med Chem, 1987, 30: 852–856. PMID: 3572973. View Source
